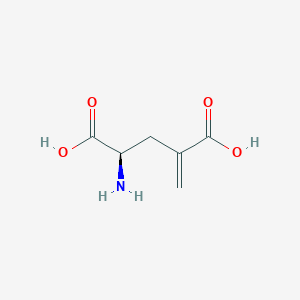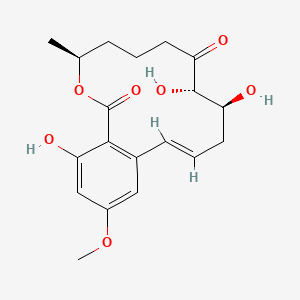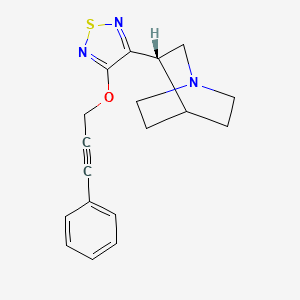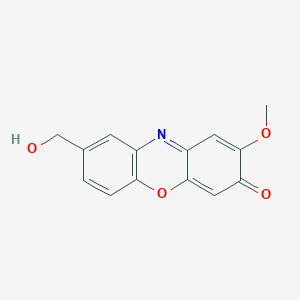
4-methylene-D-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylene-D-glutamic acid is a 4-methyleneglutamic acid and a D-alpha-amino acid. It is an enantiomer of a 4-methylene-L-glutamic acid.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Powell and Dekker (1981) detailed a synthesis method for 4-methylene-DL-glutamic acid, emphasizing its physical and chemical properties, which are identical to the naturally occurring L-isomer. This synthesis process is significant for obtaining gram quantities of the compound for further research applications (Powell & Dekker, 1981).
Neuroexcitatory Applications
- Receveur, Roumestant, and Viallefont (1995) explored the synthesis of 4-methylene glutamic acid and its action on glutamate metabotropic receptors, highlighting its potency in producing IPs similar to L-Glu. This research underscores the potential neuroexcitatory applications of 4-methylene-D-glutamic acid (Receveur et al., 1995).
Conformational Analysis in Glutamate Receptors
- Todeschi et al. (1996, 1997) conducted conformational analyses using NMR spectroscopy and molecular modeling on analogues of glutamic acid, including 4-methylene-D-glutamic acid. These studies are crucial for understanding the interactions of these compounds with different glutamate receptors in the central nervous system (Todeschi et al., 1996), (Todeschi et al., 1997).
Medical and Biotechnological Applications
- Shah and Khan (2020) discussed the role of 4-carboxyglutamate, a modification of glutamic acid, in blood coagulation and its association with various diseases. This study highlights the need for computational models to predict occurrences of such modifications, potentially including derivatives like 4-methylene-D-glutamic acid (Shah & Khan, 2020).
Glutamate as a Neurotransmitter
- Meldrum (2000) reviewed the role of glutamate, the precursor of 4-methylene-D-glutamic acid, as a principal neurotransmitter in the brain. Understanding the functions and pathological implications of glutamate provides context for the potential applications of its derivatives in neurology and psychiatry (Meldrum, 2000).
Potential in Neuroscience and Neuropharmacology
- The research on glutamic acid analogues, including 4-methylene-D-glutamic acid, has implications in neuroscience and neuropharmacology, particularly in understanding and modulating glutamate receptors in the central nervous system, as discussed in various studies (Todeschi et al., 1996, 1997; Zhou et al., 1997; Gegelashvili & Schousboe, 1997) (Zhou et al., 1997), (Gegelashvili & Schousboe, 1997).
Propiedades
Nombre del producto |
4-methylene-D-glutamic acid |
|---|---|
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
(2R)-2-amino-4-methylidenepentanedioic acid |
InChI |
InChI=1S/C6H9NO4/c1-3(5(8)9)2-4(7)6(10)11/h4H,1-2,7H2,(H,8,9)(H,10,11)/t4-/m1/s1 |
Clave InChI |
RCCMXKJGURLWPB-SCSAIBSYSA-N |
SMILES isomérico |
C=C(C[C@H](C(=O)O)N)C(=O)O |
SMILES |
C=C(CC(C(=O)O)N)C(=O)O |
SMILES canónico |
C=C(CC(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-1-{2-[1-(toluene-3-sulfonyl)-pyrrolidin-2-yl]-ethyl}-piperidine](/img/structure/B1241911.png)
![1-cyclopropyl-7-[(2S)-2-[(dimethylamino)methyl]morpholin-4-yl]-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B1241912.png)


![1,5,7,9,11,14-Hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid](/img/structure/B1241916.png)

![2-methoxy-3,5-dimethyl-6-[(1R,2'R,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one](/img/structure/B1241920.png)

![(2S)-2-amino-N-[3-(3-aminopropylamino)propyl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1241923.png)
![(1'S,2'R,3'S,5'R,7'R)-2'-hydroxy-2'-methoxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8',11'-dione](/img/structure/B1241924.png)



![TG(16:1(9Z)/20:1(11Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241931.png)